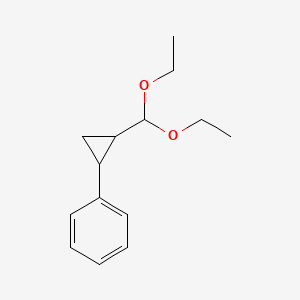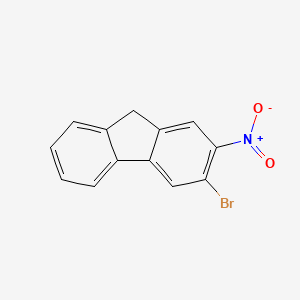
Bis(2,4,5-trichlorophenyl) Oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,4,5-trichlorophenyl) oxalate: is an organic compound with the molecular formula C14H4Cl6O4 . It is a diester of oxalic acid and is known for its role in chemiluminescence, particularly in glow sticks. The compound is a white solid and is often used in scientific research and industrial applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis(2,4,5-trichlorophenyl) oxalate can be synthesized by reacting 2-carbopentoxy-3,5,6-trichlorophenol with oxalyl chloride . The reaction typically occurs in a dry solvent such as toluene, in the presence of a base like triethylamine. This method produces crude this compound along with a by-product, triethylamine hydrochloride .
Industrial Production Methods: Industrial production of this compound involves a series of steps including inflation, feeding, pressurizing, mixing, reacting, heat preserving, discharging, and decompressing and drying. The process is designed to optimize yield and purity while minimizing reaction time .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2,4,5-trichlorophenyl) oxalate undergoes several types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving the chlorine atoms on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a fluorescent dye and a weak base such as sodium salicylate.
Substitution: Various nucleophiles can be used to replace the chlorine atoms under appropriate conditions.
Major Products:
Chemiluminescence Reaction: The major product is 1,2-dioxetanedione , which is responsible for the emission of light.
Wissenschaftliche Forschungsanwendungen
Bis(2,4,5-trichlorophenyl) oxalate has a wide range of applications in scientific research:
Chemistry: Used in chemiluminescence demonstrations and experiments to study reaction kinetics.
Biology: Employed in enzyme-linked immunoassays (ELISA) due to its chemiluminescent properties.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied in the production of glow sticks and other chemiluminescent devices.
Wirkmechanismus
The mechanism of action of bis(2,4,5-trichlorophenyl) oxalate involves its reaction with hydrogen peroxide in the presence of a fluorescent dye. This reaction produces a high-energy intermediate, which decomposes to form 1,2-dioxetanedione. The energy released during this decomposition is transferred to the fluorescent dye, causing it to emit light . The molecular targets and pathways involved include the oxidation of the oxalate ester and the subsequent energy transfer to the dye .
Vergleich Mit ähnlichen Verbindungen
Bis(2,4,6-trichlorophenyl) oxalate (TCPO): Similar in structure but with chlorine atoms at different positions on the phenyl rings.
Bis(2,4-dinitrophenyl) oxalate: Contains nitro groups instead of chlorine atoms.
Uniqueness: Bis(2,4,5-trichlorophenyl) oxalate is unique due to its specific substitution pattern on the phenyl rings, which affects its reactivity and chemiluminescent properties. It is particularly effective in producing bright and long-lasting chemiluminescence compared to its analogs .
Eigenschaften
CAS-Nummer |
1166-36-5 |
|---|---|
Molekularformel |
C14H4Cl6O4 |
Molekulargewicht |
448.9 g/mol |
IUPAC-Name |
bis(2,4,5-trichlorophenyl) oxalate |
InChI |
InChI=1S/C14H4Cl6O4/c15-5-1-9(19)11(3-7(5)17)23-13(21)14(22)24-12-4-8(18)6(16)2-10(12)20/h1-4H |
InChI-Schlüssel |
PWZYGWAQEWLCJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OC(=O)C(=O)OC2=CC(=C(C=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tribenzyl(4'-bromo-[1,1'-biphenyl]-4-yl)silane](/img/structure/B11948577.png)

![1-[4-(Dimethylamino)phenyl]-3-(3,4-dimethylphenyl)urea](/img/structure/B11948583.png)

![12-Oxatricyclo[4.4.3.01,6]trideca-3,8-diene-11,13-dione](/img/structure/B11948592.png)
![4-[(5-Chloro-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)methyl]benzoic acid](/img/structure/B11948602.png)








